molecular formula C21H17FN2O3 B2829472 N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941910-95-8

N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2829472
CAS No.: 941910-95-8
M. Wt: 364.376
InChI Key: UIJZUJPBHILBAR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 3-acetylphenyl substituent and a 3-fluorobenzyl group. Its structure combines a dihydropyridinone core with aromatic substituents, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name

N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-14(25)16-5-3-7-19(11-16)23-21(27)17-8-9-20(26)24(13-17)12-15-4-2-6-18(22)10-15/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJZUJPBHILBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl and acetylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • The 3-fluorobenzyl substituent is less sterically hindered compared to the 2-chloro-6-fluorobenzyl group in G843-0451, which may influence target selectivity .
  • Lower synthesis yields (e.g., 23% for compound 8) highlight challenges in coupling bulky aromatic amines to the pyridine core .

Physicochemical and Pharmacological Implications

  • Electron-Withdrawing Effects : The 3-fluorine atom on the benzyl group could stabilize the molecule via electron-withdrawing effects, contrasting with the electron-donating methoxy group in compound 12 .
  • Bioactivity Trends : While activity data for the target compound are unavailable, analogs like compound 11 (23% yield) and G843-0451 (31 mg available) suggest prioritization in screening libraries for parasitic or antimicrobial targets .

Research Findings and Limitations

  • Structural-Activity Relationships (SAR) : Substitutions at the phenyl and benzyl positions critically modulate potency. For instance, fluorination at the 3-position (target compound) vs. 4-position (G843-0223) may affect binding to hydrophobic enzyme pockets .
  • Knowledge Gaps: Absence of explicit biological data for the target compound limits mechanistic conclusions.

Q & A

Q. What are the key steps in synthesizing N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with commercially available precursors like 3-acetylphenylamine and 3-fluorobenzyl bromide. Key steps include:

Condensation : Formation of the dihydropyridine core via cyclization under acidic or basic conditions.

Substitution : Introduction of the fluorophenylmethyl group via nucleophilic substitution.

Carboxamide Coupling : Amide bond formation using coupling agents like EDC/HOBt .
Optimization : Adjust temperature (e.g., 60–80°C for cyclization), solvent polarity (acetonitrile or DMF), and catalyst loading (e.g., palladium for cross-coupling). Monitor purity via thin-layer chromatography (TLC) and use column chromatography for isolation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :
  • NMR Spectroscopy : Confirms proton environments (e.g., dihydropyridine ring protons at δ 5.5–6.5 ppm) and substituent integration .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-Ray Crystallography : Resolves 3D conformation, including dihedral angles between fluorophenyl and acetylphenyl groups .

Q. What are the common biological targets for dihydropyridine derivatives, and how does the fluorophenyl group influence activity?

  • Methodological Answer : Dihydropyridines often target enzymes (e.g., kinases, phosphodiesterases) or receptors (e.g., G-protein-coupled receptors). The fluorophenyl group enhances:
  • Lipophilicity : Improves membrane permeability (logP optimization via fluorination) .
  • Binding Affinity : Fluorine’s electronegativity stabilizes interactions with hydrophobic enzyme pockets .
    Initial screening should include enzymatic assays (e.g., fluorescence-based kinase inhibition) and cellular uptake studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Purity Differences : Verify compound integrity via HPLC (>95% purity) and LC-MS .
  • Structural Analogs : Compare activity with derivatives (e.g., replacing fluorophenyl with chlorophenyl) to isolate substituent effects .

Q. What computational methods are used to predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding poses in target active sites (e.g., kinase ATP-binding pockets) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (e.g., RMSD analysis in GROMACS) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate against experimental IC₅₀ values .

Q. How can QSAR models be applied to optimize the pharmacological profile of this compound?

  • Methodological Answer :
  • Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters .
  • Model Validation : Use leave-one-out cross-validation and external test sets (R² > 0.7 acceptable).
  • Lead Optimization : Predict modifications (e.g., methyl groups at C4) to enhance potency while minimizing toxicity .

Q. What statistical experimental design approaches are recommended for optimizing synthesis yield and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) :
  • Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) in a 2³ matrix to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize yield using central composite design and polynomial regression .
    Software tools like Minitab or JMP facilitate analysis of interaction effects (e.g., temperature × solvent polarity) .

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